molecular formula C15H17FN2O3S2 B12207556 N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12207556
M. Wt: 356.4 g/mol
InChI Key: UMXBNQAFWFFVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-(4-Fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a structurally complex molecule featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core, a 4-fluorophenyl substituent, and a 2-methylpropanamide moiety. The sulfone group (5,5-dioxido) and Z-configuration of the imine bond are critical to its electronic and steric properties.

Properties

Molecular Formula

C15H17FN2O3S2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C15H17FN2O3S2/c1-9(2)14(19)17-15-18(11-5-3-10(16)4-6-11)12-7-23(20,21)8-13(12)22-15/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

UMXBNQAFWFFVOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the fluorophenyl group is usually accomplished via electrophilic aromatic substitution reactions. The final step involves the formation of the amide bond, which can be achieved through condensation reactions using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thioethers or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted aromatic compounds. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related derivatives from the literature. Key distinctions include substituent effects, tautomerism, and synthetic methodologies.

Structural and Functional Group Analysis

Compound Name/ID Core Structure Key Substituents Notable Functional Groups Tautomerism Observed?
Target Compound Tetrahydrothieno[3,4-d]thiazole 4-Fluorophenyl, 2-methylpropanamide Sulfone (5,5-dioxido), imine (Z-config) Likely (unconfirmed)
Compounds [4–6] () Hydrazinecarbothioamide 4-X-phenylsulfonyl (X = H, Cl, Br) C=S, C=O, NH No
Compounds [7–9] () 1,2,4-Triazole 4-X-phenylsulfonyl, 2,4-difluorophenyl C=S (thione), NH Yes (thione-thiol)
Compound 5 () 4-Thiazolidinone 4-Methoxyphenyl, 4-hydroxyphenyl C=S, carbonyl No
Compound 29 () Thiadiazocin-thiazole hybrid 4-Fluorophenyl, 2,5-dimethoxyphenyl Thiazole, sulfonamide No

Key Observations:

  • Sulfonyl vs.
  • Fluorine Substitution: The 4-fluorophenyl group in the target compound parallels derivatives in ([7–9]) and , which exhibit improved lipophilicity and target binding compared to non-fluorinated analogs .
  • Tautomerism : Unlike compounds [7–9], which exist in thione-thiol equilibrium, the target compound’s imine bond (Z-configuration) and rigid fused-ring system may limit tautomeric shifts .

Spectroscopic Comparisons

Compound Class IR Spectral Features (cm⁻¹) ¹H/¹³C-NMR Trends Reference
Target Compound Expected: C=S (~1250), sulfone (~1300–1350) Aromatic protons (δ 7.0–8.0), CH3 (δ 1.2–1.5) -
Hydrazinecarbothioamides [4–6] C=S (1243–1258), C=O (1663–1682), NH (3150–3319) NH signals (δ 9.0–10.0), aromatic splitting
1,2,4-Triazoles [7–9] C=S (1247–1255), NH (3278–3414) Absence of C=O, thione-specific carbon shifts
4-Thiazolidinones () C=S (~1250), carbonyl (~1700) Methoxy protons (δ 3.8–4.0), hydroxyl (δ 5.0–5.5)

Notable Absences:

  • The target compound’s sulfone group would show strong symmetric/asymmetric SO₂ stretches (~1140 and ~1350 cm⁻¹), distinguishing it from sulfonyl derivatives in .

Biological Activity

N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a unique molecular structure characterized by the presence of a thiazole ring and a fluorophenyl group. Below are its key chemical properties:

PropertyValue
Molecular Formula C18H21FN2O5S2
Molecular Weight 428.5 g/mol
IUPAC Name This compound
InChI Key JUTZGAXGVOZWTM-UHFFFAOYSA-N

Biological Activity Overview

Recent studies have explored the biological activity of this compound in various contexts:

  • Antimicrobial Activity : Preliminary research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the fluorophenyl group may enhance interaction with microbial targets.
  • Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Its structural similarity to known chemotherapeutics suggests it may inhibit cancer cell proliferation through various mechanisms.
  • Enzyme Inhibition : Studies have shown that related compounds can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents.

The biological effects of this compound may involve several mechanisms:

  • Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) for GABA-A receptors. This suggests that the compound may influence neurotransmitter systems, potentially leading to anxiolytic or sedative effects.
  • DNA Interactions : The thiazole and thieno groups may facilitate intercalation into DNA or binding to specific enzymes involved in DNA metabolism.

Anticancer Activity

A study focusing on the anticancer potential of thiazole derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Enzyme Inhibition Studies

Research on similar compounds indicated that they could inhibit PARP activity effectively. For instance, a derivative showed IC50 values in the low micromolar range against PARP-1 and PARP-2 enzymes, suggesting strong potential for therapeutic applications in cancer treatment.

Antimicrobial Activity

In vitro studies demonstrated that compounds with structural similarities exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.